![molecular formula C15H14ClN5O2S B6519202 3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 920466-26-8](/img/structure/B6519202.png)
3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. This process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods and computational models .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and its behavior under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling and melting points, solubility, density, and reactivity with other substances .Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has explored the potential of this compound as an antileishmanial agent. It inhibits the growth of Leishmania parasites, making it a promising candidate for drug development .
- The benzylic position in this compound is susceptible to free radical bromination. N-bromosuccinimide (NBS) can selectively replace a hydrogen atom at the benzylic position with a bromine atom .
- Crystallographic studies reveal interesting interactions in the solid-state structure of this compound. Phenyl- and methyl-C-π interactions contribute to dimeric aggregates .
- The compound is part of a collection of critically evaluated thermodynamic property data for pure organic compounds. Researchers use such data for modeling and process design .
Antileishmanial Activity
Free Radical Bromination Reactions
Crystal Engineering and Supramolecular Chemistry
Thermodynamic Property Data Collection
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-24(22,23)14-4-2-3-12(16)9-14/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGSFTOFZADGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
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